2-Propylazepane
Overview
Description
2-Propylazepane is an organic compound with the molecular formula C9H19N It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,6-diaminohexane with 1-bromopropane in the presence of a base such as sodium hydroxide can lead to the formation of this compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 2-propyl-1-azepanone, using a metal catalyst like palladium on carbon. This method allows for the selective reduction of the carbonyl group to yield the desired azepane compound.
Chemical Reactions Analysis
Types of Reactions
2-Propylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated azepane derivatives.
Scientific Research Applications
2-Propylazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylazepane involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can act as a nucleophile, participating in various chemical reactions. In biological systems, this compound may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of the azepane family, lacking the propyl substituent.
2-Methylazepane: Similar structure with a methyl group instead of a propyl group.
2-Ethylazepane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-Propylazepane is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This substituent can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other azepane derivatives.
Properties
IUPAC Name |
2-propylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-6-9-7-4-3-5-8-10-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMDWPBRFXVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393613 | |
Record name | 2-propylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13748-14-6 | |
Record name | 2-propylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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